molecular formula C11H14N2O2S B14840936 5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide CAS No. 1243467-57-3

5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide

Cat. No.: B14840936
CAS No.: 1243467-57-3
M. Wt: 238.31 g/mol
InChI Key: KSHCMKVETLFMHN-UHFFFAOYSA-N
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Description

Nicotinamide is an essential nutrient that plays a key role in cellular metabolism and energy production. The compound has a molecular formula of C11H14N2O2S and a molecular weight of 238.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide typically involves the reaction of nicotinamide derivatives with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular metabolism and energy production.

    Medicine: Investigated for its potential therapeutic applications, including its role in metabolic disorders and as a potential inhibitor of nicotinamide N-methyltransferase (NNMT).

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. One key target is nicotinamide N-methyltransferase (NNMT), an enzyme that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide (MNA) . This interaction can influence various metabolic pathways and cellular processes, including energy production and redox reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Methylnicotinamide: A metabolite of nicotinamide with various biological activities, including anti-inflammatory and vasoprotective effects.

    Nicotinamide N-methyltransferase inhibitors: Compounds that inhibit NNMT activity and have potential therapeutic applications in metabolic disorders.

Uniqueness

5-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic effects compared to other similar compounds .

Properties

CAS No.

1243467-57-3

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C11H14N2O2S/c1-12-10(14)9-5-8(15-7-3-4-7)6-13-11(9)16-2/h5-7H,3-4H2,1-2H3,(H,12,14)

InChI Key

KSHCMKVETLFMHN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(N=CC(=C1)OC2CC2)SC

Origin of Product

United States

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